PI3K Inhibitory Activity: LY303511 vs. LY294002 Direct Head-to-Head Comparison
LY303511 hydrochloride demonstrates no detectable inhibition of PI3K at concentrations up to and exceeding 100 μM, whereas the parent compound LY294002 exhibits an IC50 of 1.4 μM against PI3K [1]. This represents a >71-fold selectivity window for PI3K inactivity, establishing LY303511 as the definitive negative control for LY294002-based experiments. Additional studies confirm that LY303511 does not inhibit PI3K-dependent phosphorylation of Akt, in direct contrast to LY294002 which suppresses Akt phosphorylation at concentrations correlating with its PI3K IC50 [2].
| Evidence Dimension | PI3K enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | >100 μM (no inhibition detected) |
| Comparator Or Baseline | LY294002: IC50 = 1.4 μM |
| Quantified Difference | >71.4-fold higher concentration required (inactive within tested range) |
| Conditions | In vitro PI3K enzymatic activity assay |
Why This Matters
This quantitative inactivity window is essential for users requiring a structurally matched negative control to isolate PI3K-dependent effects from off-target activities in LY294002 studies.
- [1] A.G. Scientific, Inc. LY-303511 L-1167 Technical Datasheet. Does not inhibit PI(3)K even to concentrations ≥100 μM (LY294002: IC50 1.4 μM). View Source
- [2] Kristof AS, Pacheco-Rodriguez G, Schremmer B, Moss J. LY303511 acts via PI3K-independent pathways to inhibit cell proliferation via mTOR- and non-mTOR-dependent mechanisms. J Pharmacol Exp Ther. 2005;314(3):1134-1143. View Source
